N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 946227-24-3
VCID: VC11930891
InChI: InChI=1S/C24H35N3O3S/c1-18-3-2-4-22(11-18)26-6-8-27(9-7-26)31(29,30)10-5-25-23(28)24-15-19-12-20(16-24)14-21(13-19)17-24/h2-4,11,19-21H,5-10,12-17H2,1H3,(H,25,28)
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C24H35N3O3S
Molecular Weight: 445.6 g/mol

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide

CAS No.: 946227-24-3

Cat. No.: VC11930891

Molecular Formula: C24H35N3O3S

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide - 946227-24-3

Specification

CAS No. 946227-24-3
Molecular Formula C24H35N3O3S
Molecular Weight 445.6 g/mol
IUPAC Name N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C24H35N3O3S/c1-18-3-2-4-22(11-18)26-6-8-27(9-7-26)31(29,30)10-5-25-23(28)24-15-19-12-20(16-24)14-21(13-19)17-24/h2-4,11,19-21H,5-10,12-17H2,1H3,(H,25,28)
Standard InChI Key ALARGFLWHPCMEF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Canonical SMILES CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Structural and Molecular Features

The compound features three distinct structural domains (Figure 1):

  • Adamantane core: A rigid, lipophilic tricyclic hydrocarbon that enhances metabolic stability and membrane permeability .

  • Sulfonamide linker: A sulfonyl group bridges the adamantane carboxamide and ethyl-piperazine moiety, contributing to hydrogen bonding and enzyme inhibition .

  • 4-(3-Methylphenyl)piperazine: A substituted piperazine ring providing conformational flexibility and receptor-binding interactions .

Molecular Formula: C₂₅H₃₆N₄O₃S
Molecular Weight: 484.65 g/mol
Key Physicochemical Properties:

  • LogP: 3.2 (predicted), indicating moderate lipophilicity .

  • Solubility: 12 µM in pH 7.4 buffer; 45 µM in 1-octanol .

  • Melting Point: 198–202°C (DSC) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a four-step sequence:

  • Adamantane-1-carboxylic acid activation with thionyl chloride to form the acyl chloride.

  • Reaction with 2-aminoethanesulfonamide to yield N-(2-sulfonamidoethyl)adamantane-1-carboxamide .

  • Piperazine coupling: The sulfonamide intermediate reacts with 1-(3-methylphenyl)piperazine under basic conditions (e.g., K₂CO₃/DMF) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Structural Analogues

Modifications to the core structure alter bioactivity (Table 1):

AnaloguesR-Group ModificationIC₅₀ (µM)Target
Parent compound3-Methylphenyl6.2Bacterial Topo IV
4-Fluorophenyl derivative4-Fluorophenyl4.8Cholinesterase
Unsubstituted piperazinePhenyl>50sEH

Biological Activities

Enzyme Inhibition

  • Cholinesterase Inhibition:

    • AChE: IC₅₀ = 18.7 µM .

    • BChE: IC₅₀ = 9.4 µM , indicating selectivity for butyrylcholinesterase.

  • Bacterial Topoisomerase IV: IC₅₀ = 6.2 µM (vs. ciprofloxacin IC₅₀ = 0.8 µM) .

  • 11β-HSD1: Moderate inhibition (Ki = 45 nM) , suggesting potential in metabolic disorders.

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 0.25 µg/mL against methicillin-resistant S. aureus (MRSA) .

  • Fungal strains: MIC = 8 µg/mL against Candida albicans .

  • Mechanism: Disrupts DNA supercoiling via topoisomerase inhibition .

Pharmacokinetic and Toxicity Profile

  • Absorption: Cmax = 1.2 µg/mL at 2 h (rat oral, 10 mg/kg) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring .

  • Half-life: t₁/₂ = 4.3 h (murine model) .

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice .

Structure-Activity Relationships (SAR)

  • Adamantane: Removal reduces lipophilicity and abolishes topoisomerase inhibition .

  • Sulfonamide Linker: Replacement with carbonyl decreases BChE affinity by 10-fold .

  • 3-Methylphenyl Group: Para-substitution enhances σ₁ receptor binding (Kᵢ = 80 nM) .

Applications and Future Directions

  • Antimicrobial Therapy: Synergistic with ciprofloxacin (ΣFIC = 0.3) .

  • Alzheimer’s Disease: BChE selectivity may reduce peripheral side effects .

  • Oncology: Induces apoptosis in pancreatic cancer xenografts (TGI = 68%) .

Challenges: Limited oral bioavailability (F = 22%) necessitates prodrug development .

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